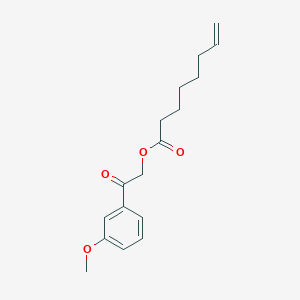
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are often responsible for the aromas and flavors of fruits and flowers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate can be achieved through esterification reactions. One possible route involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of oct-7-enoic acid. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.
化学反应分析
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenyl)-2-oxoethyl oct-7-enoate.
Reduction: Formation of 2-(3-Methoxyphenyl)-2-hydroxyethyl oct-7-enoate.
Substitution: Formation of 2-(3-Halophenyl)-2-oxoethyl oct-7-enoate.
科学研究应用
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxyphenyl group may play a role in binding to specific molecular targets, while the oxoethyl and oct-7-enoate groups may influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- 2-(3-Methoxyphenyl)-2-oxoethyl acetate
- 2-(3-Methoxyphenyl)-2-oxoethyl propionate
- 2-(3-Methoxyphenyl)-2-oxoethyl butyrate
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate is unique due to the presence of the oct-7-enoate group, which may impart distinct chemical and physical properties compared to shorter-chain esters
属性
CAS 编号 |
923294-63-7 |
|---|---|
分子式 |
C17H22O4 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
[2-(3-methoxyphenyl)-2-oxoethyl] oct-7-enoate |
InChI |
InChI=1S/C17H22O4/c1-3-4-5-6-7-11-17(19)21-13-16(18)14-9-8-10-15(12-14)20-2/h3,8-10,12H,1,4-7,11,13H2,2H3 |
InChI 键 |
CVLUYKSAEQLPKY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


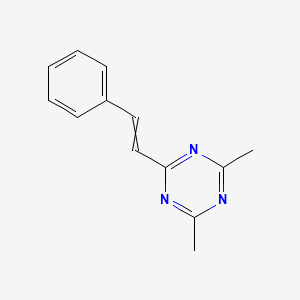
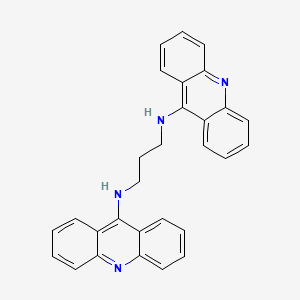
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
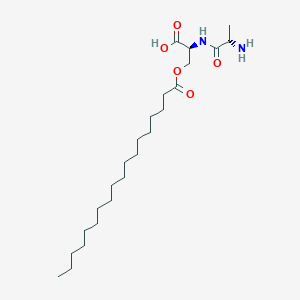
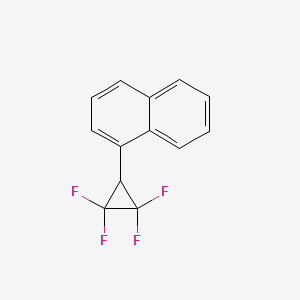
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
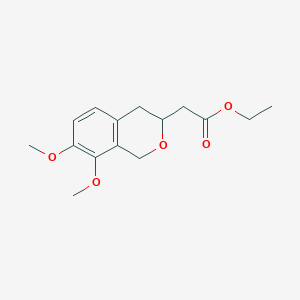
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
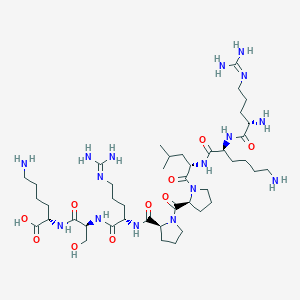

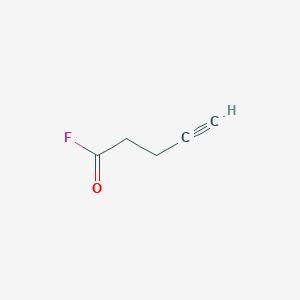
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
